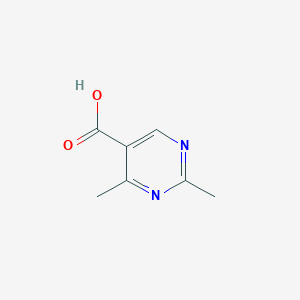
2,4-Dimethylpyrimidine-5-carboxylic acid
Vue d'ensemble
Description
2,4-Dimethylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.15 and is typically found in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dimethyl-5-pyrimidinecarboxylic acid . The InChI code is 1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
2,4-Dimethylpyrimidine-5-carboxylic acid is a powder with a melting point of 154-156 degrees Celsius . It is stored at room temperature .Applications De Recherche Scientifique
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a crucial role in the synthesis of pharmacologically relevant structures, such as 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which are key precursors for the medicinal and pharmaceutical industries. These compounds have broad synthetic applications and bioavailability, making them valuable in drug development. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, facilitates the development of lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Agricultural Chemistry: Herbicide Efficacy and Toxicity
Research on 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, focuses on its toxicology and mutagenicity. Studies aim to provide insights into its effects on non-target species and its degradation, contributing to safer agricultural practices and environmental protection (Zuanazzi, Ghisi, & Oliveira, 2020).
Biochemistry: Carboxylic Acids in Metabolic Engineering
The review on carboxylic acids' inhibition effects on microbes underscores their significance in bio-renewable chemical production. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH is vital for engineering robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Materials Science: Biomass Conversion
The conversion of plant biomass to valuable chemicals like furan derivatives highlights the role of catalytic processes in sustainable material production. This research addresses the synthesis of monomers, fuels, and functional materials from renewable resources, emphasizing the chemical industry's shift towards non-petroleum-based feedstocks (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Synthesis: Novel Routes and Applications
The utilization of 5-Hydroxymethylfurfural (HMF) in organic synthesis represents innovative approaches in fine chemical production, using renewable carbon sources. This review showcases the versatility of HMF as a starting material for a wide range of fine chemicals, demonstrating the integration of green chemistry principles in organic synthesis (Fan, Verrier, Queneau, & Popowycz, 2019).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFGZJBHDQRFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424587 | |
| Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74356-36-8 | |
| Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,11-dihydro-5H-benzo[b]carbazole](/img/structure/B181189.png)


![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)








